5,7-Dihydroxytryptamine hydrobromide
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Overview
Description
5,7-Dihydroxytryptamine hydrobromide is a chemical compound known for its neurotoxic properties. It is primarily used in scientific research to selectively destroy serotonergic neurons, thereby decreasing serotonin concentrations in the brain . This compound is structurally related to serotonin and is often used in studies investigating the role of serotonin in various physiological and pathological processes.
Preparation Methods
The synthesis of 5,7-Dihydroxytryptamine hydrobromide involves several steps. The starting material is typically 5-hydroxytryptamine (serotonin), which undergoes hydroxylation at the 7-position to yield 5,7-dihydroxytryptamine. The compound is then converted to its hydrobromide salt form to enhance its stability and solubility
Chemical Reactions Analysis
5,7-Dihydroxytryptamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, although this is less common in research applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dihydroxytryptamine hydrobromide is widely used in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:
Pharmacology: Employed in drug development studies to assess the impact of serotonin depletion on the efficacy of various pharmacological agents.
Behavioral Studies: Utilized in animal models to investigate the behavioral effects of serotonin depletion, providing insights into conditions like depression and anxiety.
Mechanism of Action
The primary mechanism of action of 5,7-Dihydroxytryptamine hydrobromide involves its uptake by serotonergic neurons via the serotonin transporter. Once inside the neuron, the compound undergoes oxidation to form reactive quinone species, which induce oxidative stress and neuronal damage. This selective neurotoxicity leads to the depletion of serotonin in the affected brain regions . The compound is often administered in conjunction with desmethylimipramine to inhibit the norepinephrine transporter and enhance its selectivity for serotonergic neurons .
Comparison with Similar Compounds
5,7-Dihydroxytryptamine hydrobromide is often compared with other neurotoxic tryptamines, such as:
5,6-Dihydroxytryptamine: Another neurotoxin used to selectively destroy serotonergic neurons, but with slightly different selectivity and potency.
6-Hydroxydopamine: Primarily used to lesion dopaminergic neurons, but can also affect serotonergic neurons under certain conditions.
para-Chlorophenylalanine: A compound that inhibits serotonin synthesis rather than inducing neuronal damage.
The uniqueness of
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,7-diol;hydrobromide |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H |
InChI Key |
KVRZGCBQKAJSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)O)O.Br |
Origin of Product |
United States |
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